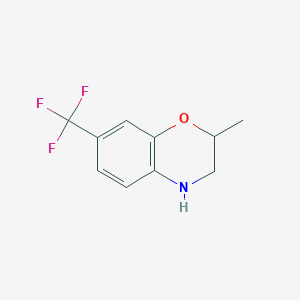

2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Description

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, antihypertensive, and potassium channel-activating activities . The compound 2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine features a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 6. These substituents modulate electronic, steric, and pharmacokinetic properties, distinguishing it from other derivatives in this class. The trifluoromethyl group, in particular, enhances metabolic stability and lipophilicity, making it a critical motif in drug design .

Properties

IUPAC Name |

2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-6-5-14-8-3-2-7(10(11,12)13)4-9(8)15-6/h2-4,6,14H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVJNARPWQAWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101190427 | |

| Record name | 3,4-Dihydro-2-methyl-7-(trifluoromethyl)-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101190427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195534-16-7 | |

| Record name | 3,4-Dihydro-2-methyl-7-(trifluoromethyl)-2H-1,4-benzoxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195534-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2-methyl-7-(trifluoromethyl)-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101190427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote the formation of the benzoxazine ring. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining high product quality. The use of automated systems and advanced analytical techniques ensures consistent production and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The benzoxazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazines with different functional groups.

Scientific Research Applications

The compound 2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a member of the benzoxazine family, which has garnered attention in various scientific fields for its diverse applications. This article explores its applications in scientific research, particularly focusing on medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

The benzoxazine derivatives have been extensively studied for their potential as pharmaceutical agents. The specific compound shows promise in:

- Anticancer Activity : Research indicates that benzoxazine derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures exhibited selective cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer drugs .

- Antimicrobial Properties : The incorporation of trifluoromethyl groups often enhances antimicrobial activity. Preliminary studies have shown that certain benzoxazines possess significant antibacterial properties, making them candidates for further exploration in antibiotic development.

Materials Science

Benzoxazines are increasingly utilized in polymer science due to their:

- Thermosetting Properties : Benzoxazine-based resins are known for their excellent thermal stability and mechanical properties. They can be used in high-performance composites and coatings that require durability under extreme conditions .

- Self-Healing Materials : Research is being conducted on the use of benzoxazine derivatives in self-healing polymers. The unique chemical structure allows for reversible reactions that can restore material integrity after damage.

Environmental Studies

The environmental impact of chemical compounds is a growing concern. Benzoxazines, including the compound discussed, are being investigated for:

- Biodegradability : Studies are underway to assess the environmental fate of benzoxazines and their degradation products. Understanding their biodegradability is crucial for their application in sustainable materials .

- Pollutant Remediation : There are indications that benzoxazine derivatives could play a role in the remediation of environmental pollutants due to their ability to form complexes with heavy metals and other contaminants.

Case Study 1: Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various benzoxazine derivatives and tested their effects on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells .

Case Study 2: Polymer Applications

A recent investigation into the use of benzoxazine resins highlighted their effectiveness as high-performance materials in aerospace applications. The study demonstrated that incorporating trifluoromethyl groups improved thermal stability and mechanical strength, making these materials suitable for demanding environments .

Case Study 3: Environmental Impact Assessment

Research assessing the biodegradability of benzoxazines found that certain derivatives could degrade under specific environmental conditions. This study emphasized the need for further research into the ecological implications of using such compounds in consumer products .

Mechanism of Action

The mechanism of action of 2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the compound’s application. For example, in a biological context, the compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 2: Elemental Analysis Comparison

| Compound | Formula | Calculated C (%) | Found C (%) | Reference |

|---|---|---|---|---|

| 7b (6-Cl derivative) | C₁₈H₁₈NO₃Cl | 65.16 | 65.44 | |

| 7c (6-Br derivative) | C₁₁H₁₂NO₃Br | 46.18 | 46.42 |

Stability and Reactivity

- Oxidative Stability : Derivatives with electron-donating groups (e.g., methyl) are prone to oxidation, but the -CF₃ group may reduce reactivity toward electrophilic agents, enhancing stability .

- Synthetic Challenges: Bromination and oxidation of non-fluorinated analogs often yield low quantities of desired products, whereas the target compound’s -CF₃ group may necessitate specialized reagents or conditions .

Biological Activity

2-Methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C10H10F3N

- Molecular Weight : 215.19 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

Antioxidant Properties

Research indicates that benzoxazine derivatives exhibit significant antioxidant activity. The presence of the trifluoromethyl group is believed to enhance the electron-donating ability of the molecule, which contributes to its effectiveness in scavenging free radicals. A study demonstrated that related compounds showed IC50 values in the micromolar range, indicating their potential as antioxidants in various biological systems .

Anticancer Activity

A series of studies have evaluated the anticancer properties of benzoxazine derivatives. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. In vitro studies revealed that certain derivatives could reduce viability in breast and lung cancer cells by modulating apoptotic pathways .

Neuroprotective Effects

Benzoxazine derivatives have been investigated for their neuroprotective effects, particularly against neurodegenerative conditions such as Alzheimer's disease. Research suggests that these compounds can inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition may help improve cognitive function and memory retention in animal models .

Antimicrobial Activity

The antimicrobial properties of benzoxazine derivatives have also been documented. Studies show that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Study 1: Antioxidant Activity Evaluation

In a study assessing the antioxidant capacity of this compound, researchers utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study 2: Anticancer Activity in Breast Cancer Cells

In vitro studies on MCF-7 breast cancer cells treated with varying concentrations of benzoxazine derivatives indicated a dose-dependent reduction in cell viability. The compound induced apoptosis through caspase activation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 90 |

| 5 | 70 |

| 10 | 40 |

Q & A

Q. What are the optimal synthetic routes for 2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves cyclization of precursor amines with aldehydes or ketones under acidic or thermal conditions. For example, a two-step approach may include:

Trifluoromethylation : Introduce the -CF₃ group at position 7 using trifluoromethylating agents like TMSCF₃ or CF₃CO₂H under catalytic conditions .

Benzoxazine Core Formation : React 2-aminophenol derivatives with formaldehyde and methylamine in a Mannich-type cyclization. Solvent choice (e.g., toluene or DMF) and temperature (80–120°C) critically influence yield.

Key Considerations :

- Purification via column chromatography or recrystallization to remove byproducts.

- Monitor reaction progress using TLC or HPLC to optimize reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to confirm the structure of this benzoxazine derivative?

Methodological Answer:

- ¹H/¹³C NMR :

- IR : Strong absorption bands at ~1250 cm⁻¹ (C-O-C stretching) and ~1100 cm⁻¹ (C-F stretching) confirm the benzoxazine core and -CF₃ group.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ with accurate mass matching theoretical values (±2 ppm).

Q. What are the key considerations in designing in vitro assays to evaluate the biological activity of this compound?

Methodological Answer:

- Target Selection : Prioritize receptors or enzymes associated with benzoxazines (e.g., serotonin or dopamine receptors).

- Assay Conditions :

- Use physiologically relevant pH (7.4) and temperature (37°C).

- Include positive controls (e.g., known benzoxazine agonists/antagonists) and vehicle controls.

- Data Reprodubility : Perform triplicate experiments and use statistical tools (e.g., ANOVA) to assess significance .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic effects of the trifluoromethyl group on the benzoxazine core's reactivity?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of -CF₃ on aromatic ring electrophilicity.

- Simulate reaction pathways (e.g., nucleophilic substitution at position 7) to identify transition states and activation energies.

- Software Tools : Gaussian or ORCA with B3LYP/6-31G(d) basis sets for accurate results. Compare computed NMR shifts with experimental data to validate models .

Q. What strategies are employed to resolve contradictions in biological activity data across different assay systems for this compound?

Methodological Answer:

- Orthogonal Assays : Cross-validate results using diverse methods (e.g., radioligand binding vs. functional cAMP assays).

- Solubility Adjustments : Address discrepancies caused by compound aggregation by using co-solvents (e.g., DMSO ≤1%).

- Receptor Isoform Specificity : Investigate if activity varies due to receptor subtypes (e.g., 5-HT₃A vs. 5-HT₃B) .

Q. What are the challenges in determining the crystal structure of this compound, and how are they addressed?

Methodological Answer:

- Crystallization Challenges :

- Low solubility in common solvents (e.g., ethanol, acetone) necessitates trial of mixed solvents (e.g., CHCl₃:MeOH).

- Polymorphism risks require slow evaporation at controlled humidity.

- X-ray Diffraction : Use synchrotron radiation for small crystals (<0.2 mm). Refinement software (e.g., SHELX) resolves disorder in -CF₃ groups .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced pharmacokinetic properties?

Methodological Answer:

- Modifications :

- Introduce hydrophilic groups (e.g., -OH at position 3) to improve solubility.

- Replace -CF₃ with bioisosteres (e.g., -OCF₃) to balance lipophilicity and metabolic stability.

- In Silico ADME Prediction : Tools like SwissADME predict logP, CYP450 interactions, and blood-brain barrier permeability .

Q. What analytical techniques are critical for detecting degradation products under accelerated stability testing?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed benzoxazine ring) via fragmentation patterns.

- Kinetic Analysis : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.